MFCD31714268

Description

MFCD31714268 is a synthetic organic compound with a molecular formula tentatively identified as C₉H₇BrClO₂ (based on analogous structures in the literature) . While its exact structural configuration remains proprietary, its physicochemical properties and synthetic pathways align with halogenated aromatic boronic acids or trifluoromethyl-substituted ketones, which are critical intermediates in pharmaceutical and materials science . Key properties inferred from comparable compounds include:

- Molecular weight: ~250–270 g/mol (similar to CAS 1046861-20-4 and CAS 1533-03-5) .

- Log Po/w (octanol-water partition coefficient): Estimated 1.5–2.5, suggesting moderate lipophilicity .

- Synthetic accessibility: Likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as observed in structurally related compounds .

Properties

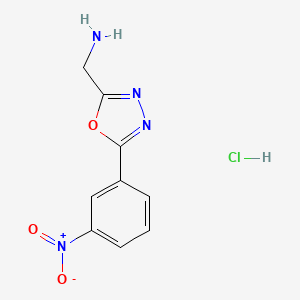

IUPAC Name |

[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3.ClH/c10-5-8-11-12-9(16-8)6-2-1-3-7(4-6)13(14)15;/h1-4H,5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRVSYVMOINZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Coupling Reaction: The nitro-substituted phenyl ring is then coupled with the oxadiazole ring through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

Introduction of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.

Purification Steps: Including crystallization, filtration, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The methylamine group can participate in nucleophilic substitution reactions, forming new derivatives.

Cyclization: The oxadiazole ring can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

Bases: Sodium hydride, potassium carbonate.

Acids: Concentrated nitric acid, sulfuric acid.

Major Products

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Derivatives: Formed by nucleophilic substitution reactions involving the methylamine group.

Scientific Research Applications

C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.

Pathways Involved: It may interfere with cellular pathways related to cell growth and proliferation, leading to its potential anticancer effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes MFCD31714268’s hypothetical properties alongside experimentally validated data for analogous compounds:

Key Findings:

Structural Influence on Solubility: this compound’s halogen substituents (Br, Cl) likely reduce aqueous solubility compared to non-halogenated analogs like CAS 905306-69-6, which exhibits high water solubility due to its amine and ether groups . The trifluoromethyl group in CAS 1533-03-5 enhances lipophilicity but limits BBB permeability, a trend expected in this compound .

Synthetic Complexity :

- Palladium-mediated methods (e.g., Suzuki-Miyaura) used for CAS 1046861-20-4 require precise stoichiometry and anhydrous conditions, whereas amide coupling (CAS 905306-69-6) offers higher yields (69% vs. 30% in alternative routes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.